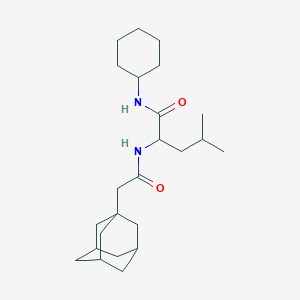![molecular formula C20H24N2O2S B4083706 3-methyl-N-[4-phenyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]butanamide](/img/structure/B4083706.png)
3-methyl-N-[4-phenyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]butanamide
説明
3-methyl-N-[4-phenyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]butanamide is a synthetic compound that belongs to the class of synthetic cannabinoids. It is commonly known as THJ-018 and is used in scientific research for its potential to interact with the cannabinoid receptors in the brain.
作用機序
THJ-018 acts as a partial agonist of the CB1 and CB2 receptors, which are located in the brain and throughout the body. When THJ-018 binds to these receptors, it activates them and produces a range of effects, including altered mood, perception, and behavior. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
THJ-018 has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include increased heart rate and blood pressure, decreased body temperature, and altered levels of neurotransmitters in the brain. The compound has also been shown to produce analgesic and anti-inflammatory effects, which may have potential therapeutic applications.
実験室実験の利点と制限
THJ-018 has several advantages for use in scientific research, including its high potency and selectivity for the CB1 and CB2 receptors. However, there are also several limitations to using this compound, including its potential for abuse and its lack of specificity for other receptor targets. Additionally, the long-term effects of this compound on the brain and body are still not well understood.
将来の方向性
There are several potential future directions for research on THJ-018. One area of focus is the development of more selective synthetic cannabinoids that target specific receptor subtypes. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and body, particularly in relation to addiction and withdrawal. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, including their use in the treatment of pain, inflammation, and anxiety disorders.
科学的研究の応用
THJ-018 is primarily used in scientific research to study the interaction between synthetic cannabinoids and the cannabinoid receptors in the brain. This compound has been shown to bind to the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. Research studies have focused on the potential therapeutic benefits of this compound, including its ability to reduce pain, inflammation, and anxiety.
特性
IUPAC Name |
3-methyl-N-[4-phenyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-14(2)12-17(23)21-19-18(20(24)22-10-6-7-11-22)16(13-25-19)15-8-4-3-5-9-15/h3-5,8-9,13-14H,6-7,10-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLSNRYSSRSMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[4-phenyl-3-(pyrrolidin-1-ylcarbonyl)thiophen-2-yl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-fluorophenoxy)-1-[(2-methyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4083625.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4083633.png)
![N-({[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B4083635.png)
![N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4083647.png)
![4-chloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4083648.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4083650.png)
![2-methyl-4-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4083679.png)
![10-(4-morpholinyl)-5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4083681.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B4083685.png)
![N-(3-isopropoxypropyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4083688.png)

![5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4083720.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-hydroxybenzamide](/img/structure/B4083726.png)
![ethyl 2-{4-[ethyl(2-thienylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4083732.png)